molecular formula C11H13Cl2NO2 B8366528 Isobutyl 3,5-dichloro-4-amino-benzoate

Isobutyl 3,5-dichloro-4-amino-benzoate

Cat. No. B8366528
M. Wt: 262.13 g/mol
InChI Key: QUBNMHKKMMAICK-UHFFFAOYSA-N
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Patent
US05145958

Procedure details

0.2 mole=55.2 g of isobutyl 3,5-dichloro-4-amino-benzoate were initially introduced into an autoclave together with 250 ml of water. The mixture was stirred at 250° C. for 2.5 hours and the reaction gas formed was continuously removed to maintain a pressure of about 40 bar. The product was recovered by steam distillation. 32 g of 2,6-dichloroaniline were obtained, corresponding to a yield of 98%.
Quantity
55.2 g
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([CH:12]=[C:13]([Cl:16])[C:14]=1[NH2:15])C(OCC(C)C)=O>O>[Cl:1][C:2]1[CH:3]=[CH:4][CH:12]=[C:13]([Cl:16])[C:14]=1[NH2:15]

Inputs

Step One
Name
Quantity
55.2 g
Type
reactant
Smiles
ClC=1C=C(C(=O)OCC(C)C)C=C(C1N)Cl
Name
Quantity
250 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
250 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 250° C. for 2.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the reaction gas
CUSTOM
Type
CUSTOM
Details
formed
CUSTOM
Type
CUSTOM
Details
was continuously removed
TEMPERATURE
Type
TEMPERATURE
Details
to maintain a pressure of about 40 bar
DISTILLATION
Type
DISTILLATION
Details
The product was recovered by steam distillation

Outcomes

Product
Details
Reaction Time
2.5 h
Name
Type
product
Smiles
ClC1=C(N)C(=CC=C1)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 32 g
YIELD: PERCENTYIELD 98%
YIELD: CALCULATEDPERCENTYIELD 93.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.